molecular formula C22H18BrNO4 B214446 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Número de catálogo B214446
Peso molecular: 440.3 g/mol
Clave InChI: MFPQEBQSFTXFJA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as BFI-1, is a synthetic compound that has been widely studied for its potential applications in cancer treatment. BFI-1 is a selective inhibitor of the polycomb repressive complex 1 (PRC1), which is involved in the regulation of gene expression.

Mecanismo De Acción

5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one selectively inhibits the activity of PRC1 by binding to the chromodomain of CBX7, a subunit of PRC1. This binding disrupts the interaction between PRC1 and chromatin, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to be effective in inhibiting the growth of several types of cancer cells in vitro and in vivo. In addition, 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the formation of cancer stem cells. 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory effects, and to inhibit the growth of bacteria and viruses.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is its selectivity for PRC1, which allows for the specific inhibition of this complex without affecting other cellular processes. However, 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has limited solubility in water, which can make it difficult to use in some experiments. In addition, 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Direcciones Futuras

There are several future directions for research on 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more soluble analogs of 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one, which would allow for easier use in experiments. Another area of interest is the investigation of the potential use of 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, further studies are needed to determine the safety and efficacy of 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in humans, and to explore its potential as a cancer therapy.

Métodos De Síntesis

The synthesis of 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 2-furancarboxaldehyde with ethyl 2-bromoacetate to form 2-(2-furyl)-2-bromoethyl acetate. The second step involves the reaction of 2-(2-furyl)-2-bromoethyl acetate with 3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one to form 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one, or 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one.

Aplicaciones Científicas De Investigación

5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in cancer treatment. PRC1 is a complex that plays a role in the regulation of gene expression, and is overexpressed in many types of cancer. 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one selectively inhibits the activity of PRC1, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth. 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to be effective in inhibiting the growth of several types of cancer cells, including breast cancer, glioblastoma, and acute myeloid leukemia.

Propiedades

Nombre del producto

5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Fórmula molecular

C22H18BrNO4

Peso molecular

440.3 g/mol

Nombre IUPAC

5-bromo-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)indol-2-one

InChI

InChI=1S/C22H18BrNO4/c23-16-8-9-18-17(13-16)22(27,14-19(25)20-7-4-12-28-20)21(26)24(18)11-10-15-5-2-1-3-6-15/h1-9,12-13,27H,10-11,14H2

Clave InChI

MFPQEBQSFTXFJA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=CO4)O

SMILES canónico

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=CO4)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.